molecular formula C20H20N4O4 B098259 4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride CAS No. 19226-32-5

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride

Cat. No. B098259
CAS RN: 19226-32-5
M. Wt: 380.4 g/mol
InChI Key: JEJFUPJAUGGKQD-ZBJSNUHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride, also known as DMTMM, is a coupling reagent used in peptide synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and dimethylformamide. DMTMM is widely used in the field of biochemistry and biotechnology due to its high efficiency and low toxicity.

Mechanism of Action

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride works by activating carboxylic acids, allowing them to react with amines to form peptide bonds. The activation occurs through the formation of an intermediate species, which then reacts with the amine to form the peptide bond.
Biochemical and Physiological Effects:
4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride has several advantages over other coupling reagents. It is highly efficient, allowing for rapid coupling reactions. It is also relatively inexpensive and easy to use. However, 4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride has some limitations. It is not suitable for the coupling of acidic amino acids, and it can lead to epimerization of certain amino acids.

Future Directions

1. Development of new coupling reagents with improved efficiency and selectivity.
2. Investigation of the mechanism of 4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride-mediated coupling reactions.
3. Optimization of 4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride-mediated peptide synthesis for large-scale production.
4. Application of 4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride in the synthesis of other biomolecules, such as carbohydrates and lipids.
5. Development of new methods for the synthesis of complex peptides and proteins using 4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride.

Synthesis Methods

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride can be synthesized through the reaction of 4-methoxybenzoic acid, 4-dimethylaminopyridine (DMAP), and carbonyldiimidazole (CDI). The reaction takes place in dichloromethane or acetonitrile at room temperature, and the resulting product is purified through recrystallization.

Scientific Research Applications

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride has been widely used in peptide synthesis due to its high efficiency and low toxicity. It has been shown to be effective in coupling amino acids, peptides, and proteins. 4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride is also used in the synthesis of DNA and RNA oligonucleotides.

properties

CAS RN

19226-32-5

Product Name

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

[(E)-N-(4,5-dimethyltriazol-1-yl)-C-(4-methoxyphenyl)carbonimidoyl] 4-methoxybenzoate

InChI

InChI=1S/C20H20N4O4/c1-13-14(2)24(23-21-13)22-19(15-5-9-17(26-3)10-6-15)28-20(25)16-7-11-18(27-4)12-8-16/h5-12H,1-4H3/b22-19+

InChI Key

JEJFUPJAUGGKQD-ZBJSNUHESA-N

Isomeric SMILES

CC1=C(N(N=N1)/N=C(\C2=CC=C(C=C2)OC)/OC(=O)C3=CC=C(C=C3)OC)C

SMILES

CC1=C(N(N=N1)N=C(C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=C(N(N=N1)N=C(C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)C

synonyms

4-Methoxybenzoic acid N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride

Origin of Product

United States

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